molecular formula C18H16ClFN2O3 B5373242 2-chloro-4-fluoro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide

2-chloro-4-fluoro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide

Cat. No.: B5373242
M. Wt: 362.8 g/mol
InChI Key: WLVCIWJWUWLPPL-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of chloro, fluoro, morpholine, and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nitration: The acylated product undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amine group is substituted with a chloro and fluoro group using appropriate halogenating agents.

    Morpholine Introduction: Finally, the morpholine group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogenating agents, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

2-chloro-4-fluoro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluoro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide
  • 4-(2-Fluoro-4-nitrophenyl)morpholine
  • N-[4-chloro-2-fluoro-5-({[(isopropylamino)sulfonyl]amino}carbonyl)phenyl]urea

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O3/c19-16-11-13(20)3-6-15(16)17(23)21-14-4-1-12(2-5-14)18(24)22-7-9-25-10-8-22/h1-6,11H,7-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVCIWJWUWLPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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